molecular formula C14H9Cl2NO4 B12042027 2,4-Dichlorobenzyl 3-nitrobenzoate CAS No. 618069-90-2

2,4-Dichlorobenzyl 3-nitrobenzoate

Cat. No.: B12042027
CAS No.: 618069-90-2
M. Wt: 326.1 g/mol
InChI Key: PQDXTQOCKDRWCH-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl 3-nitrobenzoate is an organic compound with the molecular formula C14H9Cl2NO4. It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 2,4-dichlorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 3-nitrobenzoic acid and 2,4-dichlorobenzyl alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2,4-Dichlorobenzyl 3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-Nitrobenzoic acid and 2,4-dichlorobenzyl alcohol.

Scientific Research Applications

2,4-Dichlorobenzyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl 3-nitrobenzoate: Similar structure but with a phenyl group instead of a benzyl group.

    2,4-Dichlorobenzyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.

Uniqueness

2,4-Dichlorobenzyl 3-nitrobenzoate is unique due to the specific positioning of the chlorine and nitro groups, which influence its chemical reactivity and potential applications. The presence of both electron-withdrawing groups (chlorine and nitro) on the benzene ring makes it a valuable compound for various chemical transformations and research studies.

Properties

CAS No.

618069-90-2

Molecular Formula

C14H9Cl2NO4

Molecular Weight

326.1 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl 3-nitrobenzoate

InChI

InChI=1S/C14H9Cl2NO4/c15-11-5-4-10(13(16)7-11)8-21-14(18)9-2-1-3-12(6-9)17(19)20/h1-7H,8H2

InChI Key

PQDXTQOCKDRWCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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